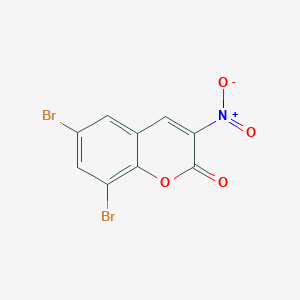
6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one typically involves the bromination and nitration of a benzopyran precursor. One common method involves the bromination of 3-nitro-2H-1-benzopyran-2-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 6,8-dibromo-3-amino-2H-1-benzopyran-2-one.
Oxidation: Formation of oxidized benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dibromo-3,4-dihydro-2H-1-benzopyran-4-one
- 3-Nitro-2H-1-benzopyran-2-one
- 6-Nitro-2H-1-benzopyran-2-one
Uniqueness
6,8-Dibromo-3-nitro-2H-1-benzopyran-2-one is unique due to the presence of both bromine and nitro groups on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other benzopyran derivatives. The dual bromination at the 6 and 8 positions further enhances its uniqueness, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
88184-81-0 |
|---|---|
Molekularformel |
C9H3Br2NO4 |
Molekulargewicht |
348.93 g/mol |
IUPAC-Name |
6,8-dibromo-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H3Br2NO4/c10-5-1-4-2-7(12(14)15)9(13)16-8(4)6(11)3-5/h1-3H |
InChI-Schlüssel |
JJYDKRNKBRMFGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


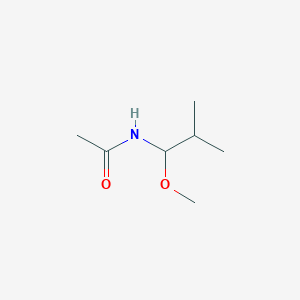

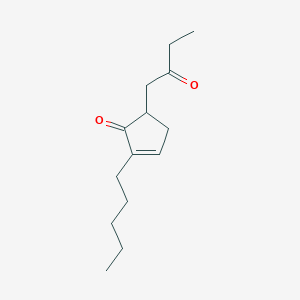
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
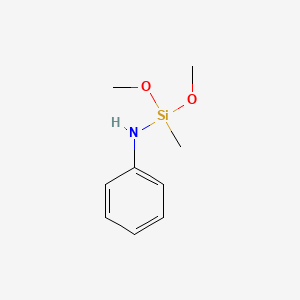
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
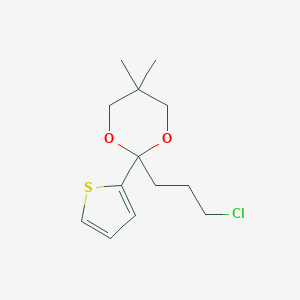
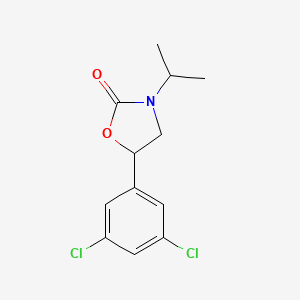

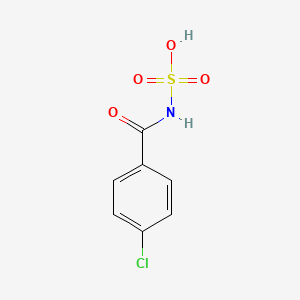
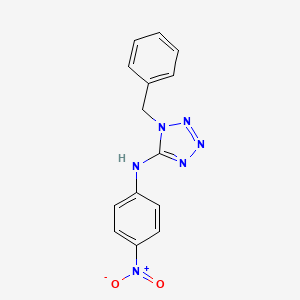
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)
